ML226
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Classification
ML226 is formally designated as (2-ethyl-1-piperidinyl)[4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl]-methanone . This name reflects its heterocyclic core and substituent arrangement. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 2055172-43-3 |
| Molecular Formula | C₂₃H₂₆N₄O₂ |
| Molecular Weight | 390.48 g/mol |
| Synonyms | ML-226, this compound |
The compound belongs to the class of triazole-containing carbamoyl derivatives, with a piperidine moiety contributing to its structural complexity.
Molecular Architecture and Stereochemical Features
This compound’s architecture comprises three distinct pharmacophoric elements:
- 1,2,3-Triazole Ring : A five-membered aromatic heterocycle with nitrogen atoms at positions 1, 2, and 3, forming a covalent bond with the piperidine substituent.
- Piperidine Backbone : A six-membered saturated nitrogen-containing ring with an ethyl substituent at position 1, enhancing steric bulk and hydrophobicity.
- Hydroxydiphenylmethyl Group : Attached to the triazole ring, this moiety includes a hydroxyl-substituted benzyl group linked to a second aromatic ring.
The molecule’s stereoelectronic properties are influenced by the triazole’s electron-withdrawing nature and the piperidine’s conformational flexibility. While explicit stereochemical data (e.g., chirality) is not reported, the triazole’s planar geometry and the piperidine’s chair-like conformation are inferred from analogous structures.
Crystallographic Data and Three-Dimensional Conformation
No direct crystallographic data (e.g., X-ray diffraction) for this compound is available in peer-reviewed literature. However, structural analogs and computational models suggest:
- Packing Motifs : Potential hydrogen bonding between the hydroxyl group on the diphenylmethyl moiety and electronegative atoms in the triazole or piperidine.
- Conformational Stability : The ethyl-piperidine group likely adopts a relaxed conformation, minimizing steric clashes with the triazole-benzyl system.
The absence of experimental crystallographic data necessitates reliance on computational docking studies for predictive modeling.
Spectroscopic Profile
UV-Vis Spectroscopy
This compound exhibits a characteristic absorption profile with a maximum at λₘₐₓ = 239 nm , attributed to π→π* transitions in the aromatic triazole and diphenylmethyl systems.
| Technique | Key Data | Source |
|---|---|---|
| UV-Vis | λₘₐₓ = 239 nm |
NMR and IR Spectroscopy
While detailed NMR (¹H/¹³C) and IR data are not publicly disclosed, the following features are inferred:
Properties
Molecular Formula |
C23H26N4O2 |
|---|---|
Molecular Weight |
390.487 |
SMILES |
CCC1N(C(N2N=CC(C(C3=CC=CC=C3)(O)C4=CC=CC=C4)=N2)=O)CCCC1 |
Appearance |
Solid powder |
Synonyms |
ML226; ML-226; ML 226.; (2-ethylpiperidin-1-yl)(4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)methanone |
Origin of Product |
United States |
Scientific Research Applications
Cancer Research
ML226 has been implicated in cancer research due to its role in modulating metabolic pathways that are often dysregulated in cancer cells. Studies indicate that treatment with this compound can stabilize hypoxia-inducible factor 1-alpha (HIF-1α) and upregulate HIF-1 target genes such as CAIX and VEGF, which are critical for tumor growth and angiogenesis . This suggests that this compound may be useful in understanding the metabolic adaptations of cancer cells under hypoxic conditions.
Immunology
In immunological studies, this compound has demonstrated effects on CD8+ T cells by promoting a memory T cell phenotype while not significantly altering T cell receptor activation or cytokine secretion . This indicates its potential role in enhancing immune responses, particularly in cancer immunotherapy contexts.
Metabolic Disorders
Research has shown that this compound affects the basal oxygen consumption rate (OCR) in primary CD8+ T cells, indicating its influence on cellular respiration and energy metabolism . This property positions this compound as a candidate for studying metabolic disorders where energy metabolism is disrupted.
Inhibition of ABHD11 Activity
A study highlighted the differential effects of this compound on OGDHc lipoylation compared to other treatments like DEG (dihydroxyacetone glycerol). This compound treatment resulted in reduced lipoylation levels, which correlates with altered metabolic functions within cells . This underscores the compound's specificity and potential utility in dissecting ABHD11's role in lipid metabolism.
| Study | Findings | Implications |
|---|---|---|
| Study 1 | This compound inhibited ABHD11 activity, leading to changes in OGDHc function | Suggests potential for targeting metabolic pathways in cancer |
| Study 2 | Enhanced memory T cell phenotype observed with this compound treatment | Potential applications in immunotherapy |
Effects on Lipid Metabolism
This compound's role in lipid metabolism has been further elucidated through mass spectrometry studies demonstrating its impact on glutarylation processes within cells . The compound's ability to modulate these pathways highlights its relevance in researching diseases associated with lipid dysregulation.
Comparison with Similar Compounds
Table 1: Comparison of Citrinin Derivatives
This compound (ABHD11 Inhibitor) vs. Other Enzyme Inhibitors
This compound’s selectivity and mechanism distinguish it from functionally or structurally related compounds (Table 2):
- ML211 : A dual LYPLA1/LYPLA2 inhibitor, ML211 lacks ABHD11 specificity and serves as an anti-probe for this compound .
- DMOG (Dimethyloxallyl glycine) : Inhibits 2-oxoglutarate-dependent enzymes (e.g., HIF prolyl hydroxylases) broadly, unlike this compound’s targeted ABHD11 inhibition .
- DEG (Diethyl glutarate) : Modulates HIF pathways but lacks ABHD11 affinity, highlighting this compound’s precision in TCA cycle regulation .
Table 2: Comparison of Enzyme Inhibitors
Key Research Findings and Implications
- Fungal Metabolites : Compounds from Penicillium sp. This compound exhibit milder bioactivity than citrinin derivatives from other fungi, suggesting ecological or biosynthetic variability .
- ABHD11 Inhibitor : this compound’s covalent mechanism and selectivity enable precise study of TCA cycle regulation and T-cell memory differentiation, contrasting with broader inhibitors like DMOG .
Preparation Methods
Chemical and Physical Properties Relevant to Preparation
Understanding the physicochemical properties of ML226 is essential for its proper preparation:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O2 |
| Molecular Weight | 390.487 g/mol |
| Appearance | Solid at room temperature |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 576.8 ± 42.0 °C at 760 mmHg |
| Flash Point | 302.7 ± 27.9 °C |
| Vapor Pressure | 0.0 ± 1.7 mmHg at 25 °C |
| LogP (Partition Coefficient) | 3.17 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
These properties influence solubility, stability, and the choice of solvents for preparation and storage.
Preparation of Stock Solutions
This compound is typically provided as a solid powder and requires dissolution into appropriate solvents to prepare stock solutions for in vitro and in vivo experiments.
- DMSO (Dimethyl Sulfoxide) is the preferred solvent for preparing stock solutions due to its excellent solvating ability for this compound.
- Alternative solvents include water, ethanol, or DMF, especially if solubility in DMSO is limited or if the experimental design requires it.
- For aqueous formulations, solubility is generally low (<1 mg/mL), thus co-solvents or surfactants are often necessary.
Stock Solution Concentrations and Volumes:
The following table illustrates the volumes of solvent required to prepare stock solutions of various concentrations from different quantities of this compound powder:
| This compound Amount | 1 mM Stock Solution (mL) | 5 mM Stock Solution (mL) | 10 mM Stock Solution (mL) |
|---|---|---|---|
| 1 mg | 2.5609 | 0.5122 | 0.2561 |
| 5 mg | 12.8044 | 2.5609 | 1.2804 |
| 10 mg | 25.6089 | 5.1218 | 2.5609 |
Note: Concentrations are calculated based on molecular weight and desired molarity. It is critical to avoid exceeding the solubility limit of this compound in the chosen solvent to prevent precipitation.
- Weigh the desired amount of this compound powder accurately.
- Add the calculated volume of DMSO or other selected solvent.
- Use vortexing, mild warming, or sonication to aid dissolution.
- Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C for long-term stability.
In Vivo Formulation Preparation
Due to this compound’s low aqueous solubility, in vivo formulations require careful preparation using co-solvents and emulsifiers to ensure bioavailability and stability.
| Formulation Type | Composition (Volume Ratios) | Preparation Notes |
|---|---|---|
| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 | Prepare saline by dissolving 0.9 g NaCl in 100 mL ddH2O; mix solvents sequentially ensuring clarity. |
| Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | Mix solvents stepwise with vortexing and clarification between additions. |
| Injection Formulation 3 | DMSO : Corn oil = 10 : 90 | Mix well to obtain a clear or suspension solution; example: 100 μL of 25 mg/mL DMSO stock + 900 μL corn oil for 2.5 mg/mL working solution. |
- Prepare a concentrated DMSO stock solution of this compound.
- Add PEG300 or Tween 80 as required by the formulation in the specified order.
- Add saline or corn oil last, mixing thoroughly after each addition.
- Ensure the solution is clear before proceeding to the next solvent addition.
- Use vortex, ultrasound, or gentle warming to aid dissolution if necessary.
Q & A
Q. What is the biochemical mechanism of ML226 in inhibiting ABHD11, and how does this affect α-ketoacid dehydrogenase activity?
this compound selectively inhibits ABHD11, a mitochondrial hydrolase responsible for maintaining proper lipoylation of α-ketoacid dehydrogenase complexes (e.g., pyruvate dehydrogenase). This inhibition disrupts the enzymatic activity of α-ketoacid dehydrogenases, leading to metabolic reprogramming in cells. For example, in macrophages, this compound reduces HNO (nitroxyl) generation by impairing the interaction between nitric oxide synthase (NOS2) and lipoic acid-bound enzymes . In CD8+ T cells, this compound-mediated ABHD11 inhibition decreases OGDHc (α-ketoglutarate dehydrogenase) activity, altering T cell differentiation and cytokine production . Methodological Note: To validate ABHD11 inhibition, use fluorescence-based assays for HNO detection (e.g., CuBOT1 fluorescence) and quantify OGDHc activity via mass spectrometry or enzymatic assays .
Q. How does this compound influence T cell metabolism and differentiation in experimental settings?
this compound treatment shifts CD8+ T cell differentiation toward a central memory (TCM) phenotype by reducing OGDHc-dependent oxidative metabolism. This is evidenced by decreased IFN-γ, granzyme B, and Fas ligand secretion under hypoxic conditions. The metabolic shift is linked to impaired glutaryl-CoA degradation, which stabilizes lipoylated enzymes and alters TCA cycle flux . Methodological Note: Use flow cytometry to track T cell subsets (e.g., TCM vs. effector) and measure extracellular acidification rate (ECAR) via Seahorse assays to assess glycolytic metabolism .
Advanced Methodological Considerations
Q. How can researchers address variability in this compound’s inhibitory effects across different cellular models?
Variability may arise from differences in ABHD11 expression levels, cellular redox states, or compensatory pathways (e.g., alternative dehydrogenases). To mitigate this:
- Standardize dosing : Perform dose-response curves (e.g., 1–10 µM this compound) and confirm target engagement via immunoblotting for lipoylation status .
- Control for cell-type specificity : Compare results across primary cells (e.g., murine macrophages vs. human T cells) and include genetic knockdowns (siRNA/shRNA) of ABHD11 as a parallel validation .
- Statistical rigor : Use mixed-effects models to account for inter-experiment variability and report effect sizes with 95% confidence intervals .
Q. What methodological considerations are critical when designing experiments to study this compound’s impact on nitric oxide signaling pathways?
Key considerations include:
- Assay selection : Use HNO-specific fluorescent probes (e.g., CuBOT1) and validate results with DAF-FM diacetate (for NO detection) to distinguish HNO from NO .
- Redox controls : Include antioxidants (e.g., NAC) or ROS scavengers to isolate HNO-specific effects from oxidative stress artifacts .
- Data interpretation : Quantify both absolute values (e.g., fluorescence units) and normalized ratios (e.g., HNO/NO) to avoid overinterpretation of relative changes .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting findings on this compound’s role in T cell function under varying oxygen tensions?
this compound reduces cytokine secretion in hypoxic CD8+ T cells but has minimal impact under normoxia . Contradictions may stem from:
- Oxygen-dependent enzyme kinetics : Hypoxia amplifies ABHD11’s role in stabilizing OGDHc. Use transcriptomics (RNA-seq) to identify hypoxia-induced metabolic genes and validate via CRISPR-Cas9 knockout models.
- Experimental design : Replicate studies under controlled O2 levels (e.g., 1% vs. 21% O2) and report O2 measurements using Clark electrodes .
Appendix: Key Studies on this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
